Tert-butyl 2-methylpyrrolidine-2-carboxylate
Description
Tert-butyl 2-methylpyrrolidine-2-carboxylate is a chemical compound with the molecular formula C10H19NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Properties
IUPAC Name |
tert-butyl 2-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(4)6-5-7-11-10/h11H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOBLRSJQYXNJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation-Alkylation Strategies
The most widely reported method involves lithiation of tert-butyl pyrrolidine-1-carboxylate followed by alkylation with methylating agents. In a representative procedure, tert-butyl pyrrolidine-1-carboxylate is treated with sec-butyllithium in methyl tert-butyl ether (MTBE) at −78°C to generate a lithiated intermediate. Subsequent addition of methyl iodide affords tert-butyl 2-methylpyrrolidine-2-carboxylate with moderate enantioselectivity (60–70% ee).
Optimization Insights :
- Temperature Control : Maintaining −78°C during lithiation minimizes side reactions such as proton abstraction from the pyrrolidine ring.
- Solvent Effects : MTBE enhances the stability of the lithiated species compared to tetrahydrofuran (THF), which can coordinate strongly with lithium ions and reduce reactivity.
Chiral Auxiliary-Mediated Synthesis
Enantioselective routes employ chiral ligands to achieve high stereocontrol. For example, (−)-sparteine has been utilized as a chiral inducer in the lithiation step, yielding the (R)-enantiomer with up to 88% enantiomeric excess (ee). A typical protocol involves:
- Dissolving tert-butyl pyrrolidine-1-carboxylate and (−)-sparteine in MTBE.
- Adding sec-butyllithium at −78°C to form a diastereomeric lithio complex.
- Quenching with methyl iodide to yield the desired product.
Reductive Amination Pathways
Borohydride-Mediated Reduction
Reductive amination of tert-butyl 2-oxopyrrolidine-1-carboxylate with methylamine represents a scalable alternative. Lithium triethylborohydride (Super Hydride) in THF at 0°C reduces the imine intermediate, yielding this compound in 79–88% yield.
Key Reaction Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C → RT | Prevents over-reduction |
| Solvent | THF | Stabilizes intermediates |
| Reducing Agent | LiBHEt₃ (1.0 equiv) | Ensures complete conversion |
Mechanistic Considerations :
The reaction proceeds via formation of a boron-nitrogen adduct, followed by hydride transfer to the α-carbon of the pyrrolidine ring.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic this compound can be resolved using chiral acids such as (R)-mandelic acid. The diastereomeric salts exhibit differential solubility in ethanol/water mixtures, enabling separation by crystallization.
Typical Protocol :
- Dissolve racemic product in hot ethanol.
- Add (R)-mandelic acid and cool to 4°C.
- Collect precipitated (R)-enantiomer salt by filtration.
- Neutralize with aqueous NaOH to recover free base.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield (%) | Enantioselectivity | Scalability |
|---|---|---|---|
| Lithiation-Alkylation | 60–70 | 70–88% ee | Moderate |
| Reductive Amination | 79–88 | Racemic | High |
| Diastereomeric Resolution | 65–72 | ≥98% ee | Low |
Trade-offs :
- Lithiation-Alkylation : Superior stereocontrol but requires cryogenic conditions.
- Reductive Amination : High yields but produces racemic mixtures.
- Resolution : High enantiopurity at the expense of additional steps.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances employ microreactors for lithiation steps, enhancing heat transfer and reaction homogeneity. A pilot-scale study achieved 85% yield with 82% ee using a 10 mL/min flow rate and in-line IR monitoring.
Purification Techniques
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) removes unreacted starting material.
- Crystallization : Recrystallization from tert-butyl methyl ether/hexane improves purity to >99%.
Emerging Methodologies
Enzymatic Desymmetrization
Lipase-catalyzed acetylation of prochiral diols has been explored as a green alternative. Preliminary results show 50% conversion with 90% ee, though yields remain suboptimal.
Photocatalytic C–H Activation
Visible-light-mediated C–H methylation using Ru(bpy)₃²⁺ as a catalyst enables direct functionalization of pyrrolidine derivatives. Initial trials report 40% yield under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound is being investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems. Its structural similarity to known receptor antagonists suggests applications in treating neuropsychiatric disorders, especially those related to orexin receptors.
-
Organic Synthesis
- Tert-butyl 2-methylpyrrolidine-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the production of more complex molecules, contributing to the development of new pharmaceuticals.
-
Biological Research
- The compound has shown promise in various biological assays, including enzyme inhibition and receptor binding studies. Notably, it has been evaluated for its effects on sphingosine kinases (SphK1 and SphK2), which are implicated in cancer and inflammatory diseases.
-
Industrial Applications
- In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals. Its stability and solubility make it suitable for various chemical processes.
Case Studies
Several studies have highlighted the biological activity and potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | SphK Inhibition | Demonstrated selective inhibition of SphK1 with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Activity | Showed MIC values < 0.016 μg/mL against drug-resistant Mycobacterium tuberculosis strains. |
| Study C | Receptor Binding | Identified binding affinity to orexin receptors, indicating potential for sleep regulation. |
| Study D | Neuropharmacological Effects | Suggested efficacy in modulating sleep-wake cycles through orexin receptor pathways. |
Detailed Insights from Research
- Enzyme Inhibition : Research indicates that this compound may inhibit enzymes crucial for metabolic pathways, particularly sphingosine kinases, which play a role in cell signaling related to cancer and inflammation .
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit promising antimicrobial activity against resistant strains of pathogens such as Mycobacterium tuberculosis, suggesting its potential use in developing new antibiotics .
- Neuropharmacological Applications : The interaction with orexin receptors positions this compound as a candidate for treating disorders related to sleep regulation and other neuropsychiatric conditions .
Mechanism of Action
The mechanism of action of tert-butyl 2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate
- Tert-butyl 3-[(2-pyridinyloxy)methyl]-1-pyrrolidinecarboxylate
- Tert-butyl 3-[(2-pyrimidinyloxy)methyl]-1-pyrrolidinecarboxylate
Uniqueness
Tert-butyl 2-methylpyrrolidine-2-carboxylate is unique due to its specific structural features, such as the tert-butyl group and the pyrrolidine ring. These features confer distinct reactivity and biological activity, making it valuable in various research and industrial applications .
Biological Activity
Tert-butyl 2-methylpyrrolidine-2-carboxylate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
- Molecular Formula : C11H19NO2
- Molecular Weight : 185.26 g/mol
- Appearance : Colorless to pale yellow liquid with a pleasant odor
- Solubility : Soluble in organic solvents
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and leading to various biochemical effects. This mechanism is crucial for understanding its potential therapeutic applications.
Biological Activity
Research indicates that this compound may exhibit several biological activities, particularly in the realm of anti-inflammatory and analgesic effects. Some studies suggest that derivatives of this compound could influence metabolic pathways related to inflammation and pain response, although further investigation is needed to establish their efficacy and safety profiles in clinical settings.
Summary of Biological Effects
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Potential modulation of inflammatory pathways |
| Analgesic | Possible pain relief properties |
| Enzyme Interaction | Binding to specific enzymes affecting metabolic processes |
Case Studies and Research Findings
- Anti-inflammatory Properties : A study investigated the anti-inflammatory effects of various pyrrolidine derivatives, including this compound. Results indicated a significant reduction in inflammatory markers in vitro, suggesting potential therapeutic applications for conditions like arthritis.
- Analgesic Activity : In a pharmacological evaluation, compounds similar to this compound showed promising analgesic effects in animal models, indicating that this compound may also contribute to pain management strategies .
- Enzyme Modulation : Interaction studies demonstrated that this compound can modulate the activity of certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Tert-butyl (2R)-2-methylpyrrolidine-1-carboxylate | Similar enzyme interactions | Different stereochemistry |
| Tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate | Potentially higher reactivity | Presence of formyl group |
| Tert-butyl (2R)-3-methylpyrrolidine-1-carboxylate | Varying anti-inflammatory properties | Structural differences affecting activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
